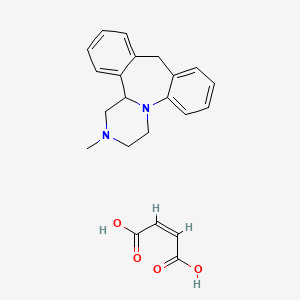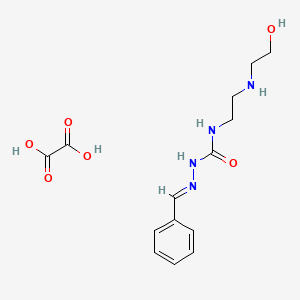
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with a phenylmethylene group and a hydroxyethylaminoethyl side chain, making it a unique molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the phenylmethylene group: This step involves the reaction of the hydrazinecarboxamide with a benzaldehyde derivative.
Attachment of the hydroxyethylaminoethyl side chain: This can be done by reacting the intermediate compound with an appropriate amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylmethylene group can be reduced to form a phenylethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The hydroxyethyl and amino groups may facilitate binding to specific sites, while the phenylmethylene group could provide hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Aminoethyl)-2-(phenylmethylene)hydrazinecarboxamide: Lacks the hydroxyethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(methylmethylene)hydrazinecarboxamide: Has a methyl group instead of a phenyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propriétés
Numéro CAS |
180045-52-7 |
|---|---|
Formule moléculaire |
C14H20N4O6 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
1-[(E)-benzylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea;oxalic acid |
InChI |
InChI=1S/C12H18N4O2.C2H2O4/c17-9-8-13-6-7-14-12(18)16-15-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,10,13,17H,6-9H2,(H2,14,16,18);(H,3,4)(H,5,6)/b15-10+; |
Clé InChI |
HOYULAVPNXYIAN-GYVLLFFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


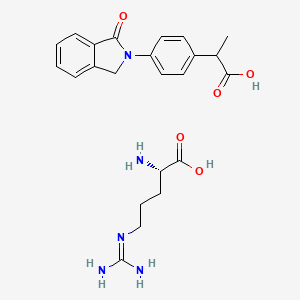

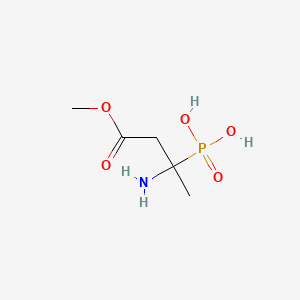
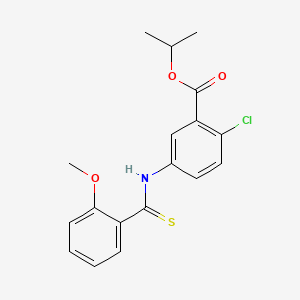
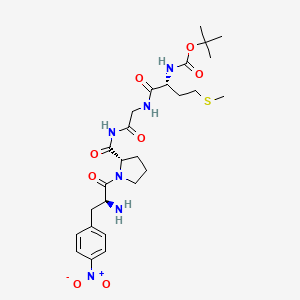

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
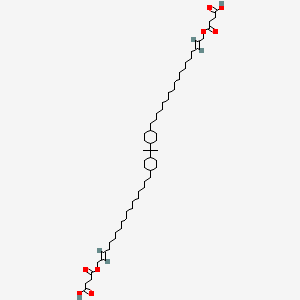

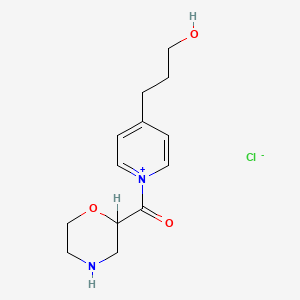
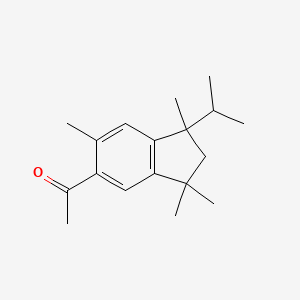
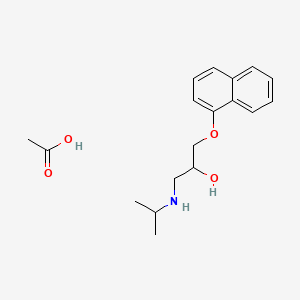
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
